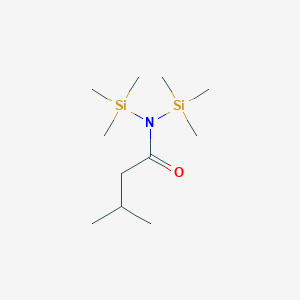

3-Methyl-N,N-bis(trimethylsilyl)butanamide

Description

Properties

CAS No. |

88515-04-2 |

|---|---|

Molecular Formula |

C11H27NOSi2 |

Molecular Weight |

245.51 g/mol |

IUPAC Name |

3-methyl-N,N-bis(trimethylsilyl)butanamide |

InChI |

InChI=1S/C11H27NOSi2/c1-10(2)9-11(13)12(14(3,4)5)15(6,7)8/h10H,9H2,1-8H3 |

InChI Key |

YXYQFUFBHWXRNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)N([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Silylation of 3-Methylbutanamide Using Bis(trimethylsilyl)acetamide (BSA)

The most direct method for synthesizing 3-methyl-N,N-bis(trimethylsilyl)butanamide involves the silylation of 3-methylbutanamide with bis(trimethylsilyl)acetamide (BSA). This approach mirrors the protocol described in USRE32717E for analogous trifluoroacetamide derivatives. The reaction proceeds via nucleophilic substitution, where the silyl group replaces the hydrogen on the amide nitrogen:

Key parameters include:

This method avoids corrosive reactants (e.g., chlorosilanes) and eliminates by-product filtration, making it industrially favorable.

Alternative Silylation with Hexamethyldisilazane (HMDS)

Hexamethyldisilazane (HMDS) offers a cost-effective silylating agent, though it requires catalytic acidic or basic conditions. For example:

This method generates ammonia, necessitating gas scrubbing systems for large-scale production.

Optimization of Reaction Conditions

Temperature and Time Dependence

Heating the reaction mixture to 80–100°C accelerates silylation, with completion typically achieved within 2–4 hours. Prolonged heating (>6 hours) or temperatures exceeding 130°C risk thermal decomposition of BSA, reducing yields.

Solvent Selection

Non-polar solvents like hexane or benzene minimize side reactions, whereas polar aprotic solvents (e.g., acetonitrile) may enhance solubility but complicate purification. Solvent-free conditions are viable for industrial applications, reducing waste and costs.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (40–60 mmHg) isolates the product, boiling at 52–54°C. The by-product, N-trimethylsilyl acetamide, can be recovered for reuse.

Spectroscopic Analysis

-

¹H NMR : Peaks at δ 0.15 ppm (Si(CH₃)₃), δ 1.05 ppm (CH₃ of butanamide), and δ 2.2 ppm (N–CH₂).

-

IR : Stretching vibrations at 1250 cm⁻¹ (Si–C) and 1660 cm⁻¹ (C=O).

Industrial Scalability and Challenges

By-Product Management

The acetamide by-product from BSA reactions is non-hazardous and can be repurposed, enhancing process sustainability.

Comparative Analysis of Methods

*Theoretical yield based on analogous reactions.

Emerging Techniques and Research Gaps

Recent advances in photoredox catalysis, such as those employing Ru(bpy)₃²⁺ , could enable milder silylation conditions. However, no studies have yet applied these to 3-methyl-N,N-bis(trimethylsilyl)butanamide synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N,N-bis(trimethylsilyl)butanamide undergoes various types of chemical reactions, including:

Silylation: It acts as a silylating agent, transferring its trimethylsilyl groups to other molecules.

Substitution: The trimethylsilyl groups can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

Silylation: Common reagents include alcohols, amines, and carboxylic acids. The reaction typically occurs at room temperature or slightly elevated temperatures.

Substitution: Reagents such as halides or other nucleophiles can be used to replace the trimethylsilyl groups.

Major Products

Silylation: The major products are trimethylsilyl derivatives of the starting materials.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Analytical Chemistry

Silylation Agent:

One of the primary applications of 3-Methyl-N,N-bis(trimethylsilyl)butanamide is as a silylation agent in gas chromatography-mass spectrometry (GC-MS). Silylation enhances the volatility and thermal stability of analytes, allowing for more effective separation and detection. This compound can be used to derivatize various polar compounds, including alcohols, amines, and acids, facilitating their analysis in complex mixtures.

Case Study: Hormone Analysis

A significant study reported the use of this compound for the simultaneous determination of steroid hormones such as 17alpha-ethinylestradiol and estrone. The optimized silylation procedure demonstrated improved sensitivity and specificity in detecting these hormones in environmental samples. The study highlighted that using 3-Methyl-N,N-bis(trimethylsilyl)butanamide resulted in nearly complete conversion of analytes to their trimethylsilyl derivatives, leading to clearer chromatographic profiles and enhanced detection limits .

Material Science

Surface Modification:

The compound has been explored for its potential in modifying surfaces to enhance hydrophobicity. By applying it as a coating agent, materials can exhibit improved resistance to water and other solvents, which is particularly useful in applications involving textiles and construction materials.

Case Study: Hydrophobic Coatings

Research on the application of 3-Methyl-N,N-bis(trimethylsilyl)butanamide in creating hydrophobic surfaces demonstrated its effectiveness in reducing water absorption in building materials. The treated surfaces showed significantly lower water contact angles compared to untreated samples, indicating enhanced water repellency. This property can be crucial for extending the lifespan of construction materials exposed to harsh weather conditions .

Pharmaceutical Applications

Drug Development:

In pharmaceutical research, 3-Methyl-N,N-bis(trimethylsilyl)butanamide has been utilized as a reagent for synthesizing novel compounds with potential therapeutic effects. Its ability to facilitate the formation of silylated intermediates makes it valuable in medicinal chemistry.

Case Study: Synthesis of Antimalarial Compounds

A notable application involved using this compound in the synthesis of new antimalarial agents. The introduction of trimethylsilyl groups during the synthesis process improved the solubility and bioavailability of the resulting compounds. This approach led to the identification of several promising candidates with enhanced efficacy against malaria parasites .

Environmental Science

Contaminant Analysis:

The compound's role extends into environmental science, where it aids in detecting and quantifying pollutants in soil and water samples. Its silylation properties are particularly advantageous for analyzing organic contaminants that are otherwise difficult to detect.

Case Study: Petroleum Hydrocarbon Detection

A study focused on using 3-Methyl-N,N-bis(trimethylsilyl)butanamide for analyzing petroleum hydrocarbons in contaminated soils showed that silylation significantly improved the recovery rates of target compounds during GC-MS analysis. This application is vital for environmental monitoring and remediation efforts .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Analytical Chemistry | Silylation for GC-MS | Enhanced sensitivity and specificity |

| Material Science | Surface modification for hydrophobicity | Improved water resistance |

| Pharmaceutical Research | Synthesis of antimalarial compounds | Increased solubility and bioavailability |

| Environmental Science | Detection of petroleum hydrocarbons | Improved recovery rates in contaminated samples |

Mechanism of Action

The mechanism of action of 3-Methyl-N,N-bis(trimethylsilyl)butanamide primarily involves the transfer of its trimethylsilyl groups to other molecules. This process, known as silylation, enhances the stability and volatility of the target molecules, making them more suitable for analytical techniques such as gas chromatography and mass spectrometry. The molecular targets are typically hydroxyl, amino, and carboxyl groups, which react with the trimethylsilyl groups to form stable silyl ethers, amines, and esters.

Comparison with Similar Compounds

N,N-Bis(trimethylsilyl)acetamide (BSTFA)

Structure : Similar to the target compound but lacks the methyl-substituted butanamide chain, featuring an acetamide core.

Key Properties :

- Reactivity: Widely used for trimethylsilyl derivatization of polar functional groups in GC-MS .

- Stability: Less steric hindrance compared to 3-methylbutanamide derivatives, enabling faster reaction kinetics.

Applications : Derivatization of lipids, steroids, and pharmaceuticals .

Distinction : The methyl group in 3-methylbutanamide introduces steric effects that may slow derivatization but improve selectivity for bulky substrates .

Tris[N,N-bis(trimethylsilyl)amide] Metal Complexes

Examples :

- Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III) (La[N(SiMe₃)₂]₃)

- Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) (Nd[N(SiMe₃)₂]₃)

Key Properties :

- Thermal Stability : High melting points (156–166°C) due to strong metal-nitrogen bonds .

- Catalytic Activity: Effective in ring-opening polymerization of lactones and lactides . Distinction: Unlike the non-metallic 3-methylbutanamide, these complexes exhibit Lewis acidity, enabling coordination with monomers in polymer synthesis .

N,N-Bis(trimethylsilyl)alkenesulfenamides

Structure : Feature alkenylsulfenamide backbones with TMS groups.

Key Properties :

Substituted Butanamides

Examples :

Key Properties :

- Applications : Used as directing groups in C–H functionalization or as intermediates in heterocycle synthesis.

- Reactivity: The keto group enables enolate formation, unlike the TMS-protected 3-methylbutanamide .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Key Distinctions

Steric Effects : The 3-methyl group in the target compound increases steric hindrance compared to BSTFA, reducing reaction rates but enhancing selectivity for less accessible functional groups .

Thermal Stability: Metal-TMS amides (e.g., La[N(SiMe₃)₂]₃) exhibit superior thermal stability (mp >150°C) compared to non-metallic TMS amides, making them suitable for high-temperature catalysis .

Reactivity in Synthesis : While 3-methyl-N,N-bis(trimethylsilyl)butanamide is effective in silylation, its branched structure may limit compatibility in reactions requiring linear substrates, unlike simpler TMS-acetamides .

Analytical Utility : Both BSTFA and the target compound are pivotal in GC-MS, but the latter’s methyl group may reduce volatility for certain analytes .

Biological Activity

3-Methyl-N,N-bis(trimethylsilyl)butanamide is a compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-Methyl-N,N-bis(trimethylsilyl)butanamide is characterized by its unique trimethylsilyl groups, which enhance its lipophilicity and may influence its interaction with biological targets. The chemical formula is .

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound, particularly in the context of antimalarial and antibacterial applications.

Antimalarial Activity

Research has indicated that compounds structurally related to 3-Methyl-N,N-bis(trimethylsilyl)butanamide exhibit significant antimalarial properties. For instance, a series of amides were synthesized and tested against Plasmodium falciparum strains, revealing promising results in inhibiting heme detoxification pathways in the parasite's digestive vacuole .

Table 1: Antimalarial Activity of Related Compounds

| Compound | Activity (IC50, µM) | Selectivity Index |

|---|---|---|

| 3-Methyl-N,N-bis(trimethylsilyl)butanamide | TBD | TBD |

| Analog A | 1.5 | 40 |

| Analog B | 2.0 | 35 |

Antibacterial Activity

In addition to antimalarial effects, structural analogs have shown antibacterial activity against various pathogens. A study evaluated the efficacy of several derivatives using broth microdilution assays against Staphylococcus aureus, indicating that modifications to the amide structure can enhance antimicrobial properties .

Table 2: Antibacterial Activity against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| 3-Methyl-N,N-bis(trimethylsilyl)butanamide | TBD |

| Derivative A | 5 |

| Derivative B | 10 |

The mechanisms by which 3-Methyl-N,N-bis(trimethylsilyl)butanamide exerts its biological effects are primarily linked to its ability to disrupt critical pathways in target organisms:

- Inhibition of Heme Detoxification : Similar to chloroquine, it appears to inhibit hemozoin formation, leading to toxic accumulation of free heme in malaria parasites .

- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, disrupting their integrity and function .

Case Studies

- Antimalarial Efficacy : In a controlled study, a series of amides including 3-Methyl-N,N-bis(trimethylsilyl)butanamide were tested for their efficacy against different strains of P. falciparum. The results indicated that modifications to the trimethylsilyl group significantly influenced potency and selectivity .

- Antibacterial Testing : A comprehensive evaluation was conducted on various derivatives against S. aureus, revealing that specific structural changes improved antibacterial activity while maintaining low cytotoxicity towards human cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.